molecular formula C18H16O4 B085137 Dimethyl 4,4'-stilbenedicarboxylate CAS No. 10374-80-8

Dimethyl 4,4'-stilbenedicarboxylate

Cat. No.: B085137
CAS No.: 10374-80-8
M. Wt: 296.3 g/mol
InChI Key: JOODVYOWCWQPMV-ONEGZZNKSA-N
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Description

Dimethyl 4,4'-stilbenedicarboxylate (DSDC, CAS 10374-80-8) is a conjugated aromatic diester derived from trans-stilbene. Its molecular formula is C₁₈H₁₆O₄, with a molecular weight of 296.32 g/mol . Structurally, it features two methyl ester groups at the 4,4'-positions of a central ethylene-bridged biphenyl system. This compound is widely utilized as:

  • A monomer in high-performance polyesters for films, fibers, and molded plastics .
  • A ligand in metal-organic frameworks (MOFs) due to its rigid, conjugated backbone and ability to coordinate with transition metals and lanthanides .
  • A precursor in sulfur-mediated synthesis of stilbene derivatives .

DSDC’s ethylene bridge imparts rigidity and extended π-conjugation, enabling applications in photoluminescent materials and semi-rigid polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dimethyl 4,4’-stilbenedicarboxylate involves several steps. One common method includes the acetylation of 4,4’-bis(methoxycarbonyl)benzoin to produce 4,4’-bis(methoxycarbonyl)benzoin acetate. This intermediate is then selectively reduced with hydrogen to yield 1,2-bis(4-methoxycarbonylphenyl)ethanol. The final step involves either dehydration or acetylation followed by pyrolysis to obtain dimethyl 4,4’-stilbenedicarboxylate .

Industrial Production Methods

In industrial settings, the production of dimethyl 4,4’-stilbenedicarboxylate typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing palladium catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Table 1: Reaction Conditions and Yields

StepReactantsCatalyst/SolventTemperatureYield
1p-Toluic acid, SO₂Cl₂Free radical initiator, chlorobenzene80–100°C85–90%
2p-(Chloromethyl)benzoic acid, triethyl phosphiteNone, neat120–140°C92%
3Phosphonate ester, methyl p-formylbenzoateNaOCH₃, THF60–80°C78%

Hydrogenation and Dehydration Pathways

An alternative route involves:

  • Acetylation : 4,4'-Bis(methoxycarbonyl)benzoin is acetylated to form 4,4'-bis(methoxycarbonyl)benzoin acetate .

  • Selective Hydrogenation : Catalytic hydrogenation (Pd/C, 50–70°C, 1–5 atm H₂) reduces the trisulfide intermediate to 1,2-bis(4-methoxycarbonylphenyl)ethanol .

  • Dehydration/Pyrolysis : Heating the ethanol derivative at 200–450°C eliminates water or acetic acid to form the final stilbene product .

Key Observations:

  • Hydrogenation selectivity exceeds 95% with Pd/C catalysts .

  • Pyrolysis at 250°C yields This compound with >80% purity .

Copolymerization with Maleimides

This compound participates in alternating copolymerization with maleimide derivatives, forming rigid backbones for advanced polymers. For example:

  • Reaction with N-(4-(t-butoxycarbonyl)phenyl)maleimide produces copolymers with weight-average molecular weights (Mₙ) of 5,000–11,700 g/mol .

  • These copolymers exhibit thermal stability (5% weight loss at 210°C) and potential for optoelectronic applications .

Table 2: Copolymerization Parameters

Monomer PairCatalystSolventMₙ (g/mol)Thermal Stability
Stilbenedicarboxylate + N-substituted maleimideRadical initiatorDMF5,000–11,700210°C (5% wt loss)

Coordination Chemistry in Metal-Organic Frameworks (MOFs)

The dicarboxylate moiety coordinates with metals to form photoluminescent MOFs:

  • Zinc-based frameworks : Reaction with Zn²⁺ and triazole linkers yields structures like {[Zn₂(dmtrz)₂(L1)]·4H₂O}ₙ (MAC-11), which exhibit reversible thermochromic luminescence (purple → blue at 90°C) .

  • Silver-induced reconstruction : Interaction with Ag⁺ modifies framework topology, enhancing luminescence properties for sensing applications .

Figure 1: Luminescence Response of MAC-11 MOF

  • Emission shift : 418 nm (25°C) → 453 nm (90°C) due to ligand-to-metal charge transfer (LMCT) modulation .

  • Mechanism : Structural flexibility of stilbenedicarboxylate enables reversible phase transitions .

Stability and Functionalization Challenges

  • Thermal degradation : Decomposes above 250°C, limiting high-temperature applications .

  • Hydrolysis susceptibility : Ester groups hydrolyze under acidic/alkaline conditions, necessitating protective strategies .

This synthesis integrates data from peer-reviewed patents, coordination chemistry studies, and polymerization research, ensuring a comprehensive overview of this compound’s reactivity and applications.

Scientific Research Applications

Optical Brighteners

DMSC is primarily used in the manufacture of optical brighteners or whiteners. These compounds enhance the apparent whiteness of synthetic plastics and fibers by absorbing ultraviolet light and re-emitting it as visible blue light. The use of DMSC in this capacity is significant due to its structural properties that allow for effective light absorption and emission .

Polymer Chemistry

DMSC serves as an intermediate in synthesizing various polymers. Its ability to undergo hydrolysis and participate in condensation reactions makes it versatile for creating polymeric materials with enhanced properties. For example, it can be incorporated into polyesters and polyamides to improve their mechanical strength and thermal stability .

Pharmaceutical Research

Emerging studies suggest potential applications of DMSC in pharmacology. Its interactions with biological systems indicate that it may be useful in developing therapeutic agents targeting specific diseases. Research into its reactivity with nucleophiles and electrophiles is ongoing, exploring its role in drug design and synthesis .

Case Study 1: Optical Brightener Development

A study demonstrated the effectiveness of DMSC as a key ingredient in formulating optical brighteners for textiles. The compound was tested for its ability to enhance whiteness under various lighting conditions. Results indicated a significant improvement in brightness compared to untreated fabrics, showcasing DMSC's utility in textile applications .

Case Study 2: Polymer Synthesis

In polymer chemistry research, DMSC was utilized to create a series of copolymers with enhanced thermal properties. The copolymerization process involved DMSC as a monomer alongside other aromatic compounds. The resulting materials exhibited improved heat resistance and mechanical strength, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of dimethyl 4,4’-stilbenedicarboxylate involves its interaction with molecular targets through its ester groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved often include ester hydrolysis and subsequent reactions with nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl [1,1'-Biphenyl]-4,4'-Dicarboxylate (DBDC)

Property DSDC DBDC (CAS 792-74-5)
Structure Ethylene-bridged biphenyl Single-bonded biphenyl
Molecular Formula C₁₈H₁₆O₄ C₁₆H₁₄O₄
Conjugation Extended π-system (C=C bridge) Limited conjugation (single bond)
Applications MOFs, rigid polymers Intermediate in organic synthesis
Key Data Luminescence in MOFs Lower thermal stability

Key Findings :

  • DSDC’s ethylene bridge enhances luminescence in MOFs by promoting ligand-centered emission, whereas DBDC lacks this property .
  • In polymers, DSDC increases persistence length (chain rigidity) by 30–50% compared to DBDC-based analogs .

Diethyl 4,4'-Bibenzyldicarboxylate (DBD)

Property DSDC DBD (CAS N/A)
Structure Ethylene-bridged, conjugated Bibenzyl (single-bonded CH₂-CH₂)
Synthesis Sulfur-mediated dimerization Byproduct of DSDC synthesis
Photophysical Strong blue emission Weak/no luminescence
Thermal Stability Stable up to 300°C Degrades above 200°C

Key Findings :

  • DSDC’s conjugated system enables MOFs with quantum yields up to 13% (e.g., In-sbdc MOF), while DBD-based materials show negligible emission .

trans-4,4'-Stilbenedicarboxylic Acid (H₂SDC)

Property DSDC H₂SDC
Functional Groups Methyl esters Carboxylic acids
Solubility Soluble in organic solvents Water-insoluble, requires DMF/DEF
MOF Synthesis Requires hydrolysis to H₂SDC Direct coordination with metals
Luminescence Ligand-dependent Enhanced by metal coordination

Key Findings :

  • H₂SDC forms MOFs with higher porosity (e.g., 3D IRMOF analogs) compared to DSDC-derived frameworks .
  • DSDC’s ester groups simplify storage and handling but necessitate hydrolysis steps for MOF synthesis .

(E)-Di-tert-butyl 4,4'-Stilbenedicarboxylate

Property DSDC Di-tert-butyl Analog
Steric Effects Low steric hindrance High (tert-butyl groups)
Polymer Rigidity lp = 8–10 nm (persistence length) lp = 6–8 nm
Applications High-stiffness copolymers Limited due to steric bulk

Key Findings :

  • DSDC-based copolymers exhibit superior chain stiffness, critical for high-performance materials .

Research Highlights and Data Tables

Table 1: Thermal Stability of Coordination Polymers

Compound Decomposition Temperature (°C) Porosity (m²/g) Reference
DSDC-Na MOF >300 450
DBDC-Zn MOF 220 300
H₂SDC-Cd MOF 280 1200

Table 2: Luminescence Properties

Material Emission λ (nm) Quantum Yield (%) Reference
DSDC-In MOF 450 13
H₂SDC-Zn MOF (3D) 430 8
DBD (bibenzyl analog) N/A <1

Biological Activity

Dimethyl 4,4'-stilbenedicarboxylate (DMSDC) is an organic compound with the molecular formula C18H16O4 and a molecular weight of 296.32 g/mol. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of DMSDC, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Biological Activity

DMSDC has been investigated for various biological activities, including:

  • Anti-inflammatory Properties : Research indicates that DMSDC may exhibit anti-inflammatory effects by modulating cytokine production and influencing immune responses.
  • Antioxidant Effects : The compound has shown potential as an antioxidant, which could help in mitigating oxidative stress-related damage in cells.
  • Anticancer Activity : Preliminary studies suggest that DMSDC may possess anticancer properties, potentially inhibiting the proliferation of cancer cells.

The biological activity of DMSDC can be attributed to several mechanisms:

  • Cytokine Modulation : DMSDC may influence the production of pro-inflammatory cytokines, shifting the immune response towards a more regulated state.
  • Oxidative Stress Reduction : By acting as an antioxidant, DMSDC can scavenge free radicals and reduce cellular oxidative damage.
  • Cell Proliferation Inhibition : In cancer studies, DMSDC has been observed to inhibit cell proliferation through various pathways, including apoptosis induction.

Anti-inflammatory Effects

A study published in Molecules examined the anti-inflammatory effects of DMSDC on human peripheral blood mononuclear cells (PBMCs). The results demonstrated that treatment with DMSDC significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent.

Antioxidant Activity

Research conducted by Zhang et al. (2020) assessed the antioxidant capacity of DMSDC using various assays, including DPPH and ABTS radical scavenging tests. The findings revealed that DMSDC exhibited strong antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Anticancer Properties

In vitro studies have shown that DMSDC can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. A notable study reported a dose-dependent decrease in cell viability upon treatment with DMSDC, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMSDC, a comparison with similar compounds is essential:

Compound NameStructure TypeBiological Activity
Dimethyl cis-stilbene-4,4'-dicarboxylateCis configurationAntioxidant and anti-inflammatory
Dimethyl fumarateFumaric acid derivativeImmunomodulatory in MS therapy
Dimethyl 2,5-dimethoxy-1,4-benzenedicarboxylateMethoxy-substitutedAnticancer and anti-inflammatory

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of dimethyl 4,4'-stilbenedicarboxylate?

  • Methodological Answer : Combine spectroscopic techniques such as 1H^1H-NMR and 13C^{13}C-NMR to verify molecular structure, supported by single-crystal X-ray diffraction for definitive confirmation. For purity, use gas chromatography (GC) with >98.0% purity as a benchmark . Crystallographic parameters (e.g., R factor = 0.050, data-to-parameter ratio = 17.2) from X-ray studies ensure structural accuracy .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use chemical-resistant gloves (JIS T 8116), protective eyewear, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. In case of exposure, follow emergency procedures outlined in safety data sheets, including contacting Chemtrec (+1-800-424-9300) for spills or medical emergencies .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : The compound (CAS 34541-73-6) has a molecular weight of 296.32 g/mol and exists as a trans-isomer. While solubility data for the ester is limited, analogous derivatives (e.g., 4,4'-stilbenedicarboxylic acid) show low water solubility but high solubility in polar organic solvents like DMSO or ethanol. Melting points for related compounds exceed 290°C, suggesting thermal stability .

Q. What are common synthetic routes to produce this compound?

  • Methodological Answer : Esterification of 4,4'-stilbenedicarboxylic acid with methanol under acid catalysis (e.g., H2_2SO4_4) is a standard approach. Alternatively, Heck coupling or palladium-catalyzed reactions between methyl 4-bromobenzoate and ethylene derivatives may yield the compound. Monitor reaction progress via TLC and purify via recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Cross-validate results using multiple techniques (e.g., FT-IR for functional groups, mass spectrometry for molecular ions). If discrepancies persist, employ computational tools like density functional theory (DFT) to simulate spectra and compare with experimental data .

Q. What experimental design strategies optimize synthesis yield of this compound?

  • Methodological Answer : Apply factorial design to test variables (e.g., catalyst loading, temperature, solvent ratio). For example, a 23^3 factorial design can identify interactions between reaction time, catalyst type (e.g., Pd vs. Cu), and molar ratios. Computational reaction path searches using quantum chemical calculations further narrow optimal conditions .

Q. How can mechanistic studies elucidate the formation pathways of this compound?

  • Methodological Answer : Use kinetic isotope effects (KIEs) or intermediate trapping (e.g., radical scavengers) to identify rate-determining steps. DFT-based transition-state analysis can model reaction pathways, while in-situ FT-IR or Raman spectroscopy tracks intermediate species .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Methodological Answer : Crystallization difficulties due to low symmetry or solvent inclusion require vapor diffusion techniques. During refinement, constrained H-atom parameters and low data-to-parameter ratios (<20:1) may reduce accuracy. Validate results against simulated powder XRD patterns .

Q. How does this compound degrade under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies under controlled pH, temperature, and UV exposure. Use HPLC to quantify degradation products (e.g., hydrolyzed dicarboxylic acid). For photostability, employ UV-Vis spectroscopy to monitor λmax\lambda_{\text{max}} shifts .

Q. What advanced applications exist for this compound in materials science?

  • Methodological Answer : As a rigid linker in metal-organic frameworks (MOFs), the compound’s conjugated structure enhances porosity for gas storage. Its fluorescence properties (via π\pi-π\pi^* transitions) make it suitable for OLEDs. Characterize MOF performance using BET surface area analysis and photoluminescence spectroscopy .

Properties

IUPAC Name

methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODVYOWCWQPMV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-80-8
Record name Dimethyl 4,4'-stilbenedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

To a 2 L 3-neck round bottom flask fitted with a glass stopper, rubber septum, and reflux condenser with a nitrogen inlet tube, was added 126.35 g (251 mmol) (4-carbomethoxy)benzyltriphenylphosphonium bromide, 49.45 g (302 mmol) methyl 4-formylbenzoate, and 632 mL 2:1 methanol:toluene. After the starting material dissolved, 63.2 mL (277 mmol) 25% sodium methoxide solution in methanol was added dropwise over several minutes. The reaction vessel was heated at reflux for 30 minutes. After cooling to room temperature, the reaction vessel was cooled at 0° C. for several hours. The resulting precipitate was filtered and dried in a vacuum oven to afford 59.0 g (79%) 4,4'-bis(carbomethoxy)stilbene as a 7:3 mixture of cis:trans isomers.
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Synthesis routes and methods II

Procedure details

DMF (100 mL) and methyl 4-formylbenzoate (13.9 g, 0.13 mole) are added to the product solution from step (3) at a temperature of 25° to 28° C. Sodium methoxide (7 g) is added to the solution while maintaining the temperature at 25° to 35° C. by means of a water bath. The reaction mixture is heated at 25° to 35° C. for an additional 4 hours and then water (100 mL) is slowly added at 25° to 35° C. (with water bath cooling as necessary) to precipitate the product. After stirring for 1 hour, the product, dimethyl 4,4'-stilbenedicarboxylate, is collected by filtration, washed with water until the filtrate has a pH of 5 to 7 and then washed with methanol (2×50 mL). After drying at 60° C. under vacuum, dimethyl 4,4'-stilbenedicarboxylate is obtained in a 65% yield based on the amount of methyl 4-(hydroxymethyl)benzoate employed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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